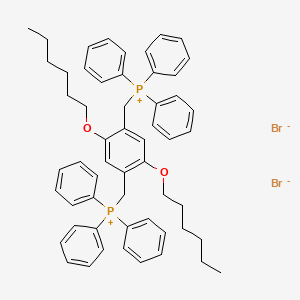
((2 5-Bis(hexyloxy)-1 4-phenylene)bis(ME
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2,5-Bis(hexyloxy)-1,4-phenylene)bis(ME): is an organic compound characterized by its unique structure, which includes two hexyloxy groups attached to a phenylene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((2,5-Bis(hexyloxy)-1,4-phenylene)bis(ME) typically involves the reaction of 2,5-dihydroxy-1,4-phenylene with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of ((2,5-Bis(hexyloxy)-1,4-phenylene)bis(ME) follows similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity.
化学反応の分析
Types of Reactions: ((2,5-Bis(hexyloxy)-1,4-phenylene)bis(ME) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenylene ring undergoes substitution with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles like bromine (Br2) in the presence of a catalyst such as iron (Fe).
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenylene derivatives.
科学的研究の応用
Chemistry: ((2,5-Bis(hexyloxy)-1,4-phenylene)bis(ME) is used as a building block in the synthesis of advanced materials, including liquid crystals and organic semiconductors.
Biology: In biological research, this compound is explored for its potential as a molecular probe due to its unique structural properties.
Medicine: While direct medical applications are limited, derivatives of this compound are investigated for their potential in drug delivery systems and as components in diagnostic tools.
Industry: In the industrial sector, ((2,5-Bis(hexyloxy)-1,4-phenylene)bis(ME) is utilized in the production of high-performance polymers and coatings.
作用機序
The mechanism by which ((2,5-Bis(hexyloxy)-1,4-phenylene)bis(ME) exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The hexyloxy groups enhance the compound’s solubility and facilitate its incorporation into various matrices, thereby influencing its activity. The phenylene ring provides a rigid framework that can interact with specific molecular pathways, leading to desired chemical or biological outcomes.
類似化合物との比較
2,5-Dihexyloxy-1,4-phenylene: Similar structure but lacks the bis(ME) functionality.
2,5-Dimethoxy-1,4-phenylene: Contains methoxy groups instead of hexyloxy groups.
2,5-Diethoxy-1,4-phenylene: Contains ethoxy groups instead of hexyloxy groups.
Uniqueness: ((2,5-Bis(hexyloxy)-1,4-phenylene)bis(ME) is unique due to the presence of both hexyloxy groups and the bis(ME) functionality, which confer distinct solubility and reactivity properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability.
特性
IUPAC Name |
[2,5-dihexoxy-4-(triphenylphosphaniumylmethyl)phenyl]methyl-triphenylphosphanium;dibromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H62O2P2.2BrH/c1-3-5-7-27-41-57-55-43-48(46-60(52-35-21-12-22-36-52,53-37-23-13-24-38-53)54-39-25-14-26-40-54)56(58-42-28-8-6-4-2)44-47(55)45-59(49-29-15-9-16-30-49,50-31-17-10-18-32-50)51-33-19-11-20-34-51;;/h9-26,29-40,43-44H,3-8,27-28,41-42,45-46H2,1-2H3;2*1H/q+2;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLOHBCBJVAGES-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC(=C(C=C1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OCCCCCC)C[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Br-].[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H62Br2O2P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746612 |
Source


|
| Record name | {[2,5-Bis(hexyloxy)-1,4-phenylene]bis(methylene)}bis(triphenylphosphanium) dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
988.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165377-28-6 |
Source


|
| Record name | {[2,5-Bis(hexyloxy)-1,4-phenylene]bis(methylene)}bis(triphenylphosphanium) dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [[2,5-Bis(hexyloxy)-1,4-phenylene]bis(methylene)]bis[triphenylphosphonium bromide] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
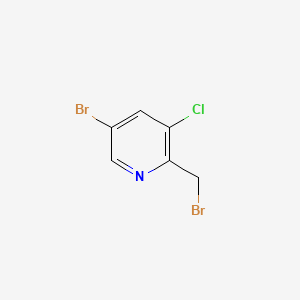
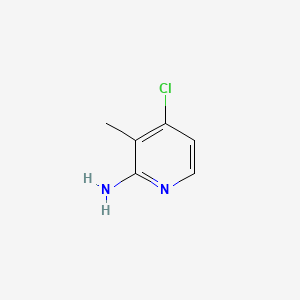
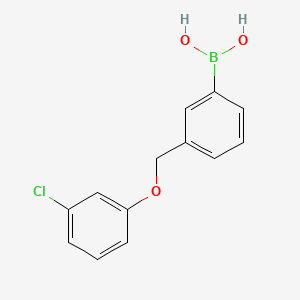

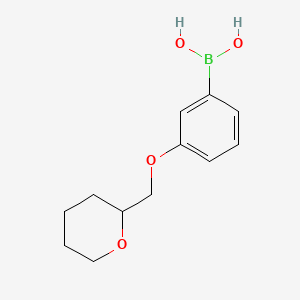



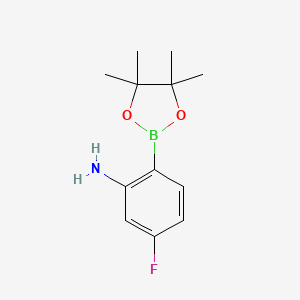
![Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B573146.png)
![6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine](/img/structure/B573147.png)


![3-(7-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)indolin-2-one](/img/structure/B573154.png)
